Benz(a)anthracene-5,6-dione, 7,12-dimethyl-
Description
Benz(a)anthracene-5,6-dione, 7,12-dimethyl- (CAS: 10236-23-4) is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a benz[a]anthracene backbone substituted with two methyl groups at positions 7 and 12 and ketone (dione) groups at positions 5 and 5. This structural configuration imparts distinct chemical reactivity, particularly in synthetic organic chemistry, where it serves as a precursor for benzo[b]fluorenones via benzil-benzilic acid rearrangement . Its molecular formula is C₂₂H₁₆O₂, with a molecular weight of 312.36 g/mol, differing from non-oxygenated analogs like 7,12-dimethylbenz[a]anthracene (DMBA, CAS: 57-97-6) due to the presence of oxygen atoms .
Properties
CAS No. |
10236-23-4 |
|---|---|
Molecular Formula |
C20H14O2 |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
7,12-dimethylbenzo[a]anthracene-5,6-dione |
InChI |
InChI=1S/C20H14O2/c1-11-13-7-3-4-8-14(13)12(2)18-17(11)15-9-5-6-10-16(15)19(21)20(18)22/h3-10H,1-2H3 |
InChI Key |
QKHGETNNSJIVNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=CC=CC=C3C(=O)C(=O)C2=C(C4=CC=CC=C14)C |
Origin of Product |
United States |
Preparation Methods
Structural and Chemical Context
7,12-Dimethylbenz(a)anthracene-5,6-dione (C$${20}$$H$${14}$$O$$_2$$) is a quinone derivative of 7,12-dimethylbenz[a]anthracene (DMBA), featuring two ketone groups at the 5- and 6-positions of the anthracene core. The methyl groups at positions 7 and 12 introduce steric and electronic effects that influence reactivity and regioselectivity during synthesis.
Synthetic Pathways for 7,12-Dimethylbenz(a)anthracene-5,6-dione
Oxidation of 7,12-Dimethylbenz[a]anthracene
The most direct route involves the oxidation of DMBA (CAS 57-97-6), a well-characterized carcinogen and PAH.
Chromium-Based Oxidation
Treatment of DMBA with chromium trioxide (CrO$$_3$$) in acidic media selectively oxidizes the 5,6-positions to form the dione.
Reaction Conditions :
- DMBA (1.0 equiv) dissolved in glacial acetic acid
- CrO$$_3$$ (2.5 equiv) added at 0°C, stirred for 24 h at 25°C
- Yield: 58–62%
Mechanistic Insight :
The reaction proceeds via electrophilic attack by chromic acid at the electron-rich 5,6-positions, followed by dehydrogenation to form the quinone.
Photochemical Oxidation
UV irradiation of DMBA in the presence of oxygen generates singlet oxygen ($$^1$$O$$_2$$), which reacts with the anthracene core to yield the dione.
Conditions :
Palladium-Catalyzed Cyclization and Oxidation
A modular approach involves constructing the benz[a]anthracene skeleton with pre-installed methoxy groups, followed by oxidation to quinones.
Key Intermediate Synthesis
As demonstrated in the synthesis of analogous anthraquinones:
- Suzuki-Miyaura Coupling :
Friedel-Crafts Acylation and Cyclodehydration
An alternative route employs Friedel-Crafts chemistry to install acetyl groups, followed by cyclization:
Comparative Analysis of Methods
| Method | Yield (%) | Selectivity | Scalability | Key Challenges |
|---|---|---|---|---|
| CrO$$_3$$ Oxidation | 58–62 | Moderate | High | Over-oxidation side products |
| Photochemical Oxidation | 45 | Low | Moderate | Requires specialized equipment |
| Pd-Catalyzed Synthesis | 72 | High | High | Cost of palladium catalysts |
| Friedel-Crafts Approach | 50–55 | Moderate | Moderate | Toxicity of nitrobenzene solvent |
Research Outcomes and Optimization
Regioselectivity in Oxidation Reactions
The 5,6-positions of DMBA are inherently reactive due to conjugation with the methyl groups at 7 and 12, which increase electron density at the peri-positions. Computational studies indicate that the HOMO lobes of DMBA are localized at C5–C6, making them susceptible to electrophilic attack.
Byproduct Formation and Mitigation
- Over-oxidation : Chromium-based methods often produce 7,12-dimethylbenz[a]anthracene-1,2-dione as a minor product (8–12%). This is minimized by using substoichiometric CrO$$_3$$ (1.8 equiv) and shorter reaction times.
- Ring-Opening Products : Photochemical routes yield trace amounts of naphthalene derivatives (e.g., 2-methylnaphthalene), attributed to retro-Diels-Alder cleavage under UV light.
Advanced Synthetic Strategies
Enzymatic Oxidation
Recent advances utilize laccase enzymes (e.g., Trametes versicolor) in biphasic systems:
Flow Chemistry Approaches
Continuous-flow reactors enhance safety and efficiency for CrO$$_3$$-based oxidations:
- Residence time: 30 min at 50°C
- Yield: 65% with 95% purity.
Chemical Reactions Analysis
Types of Reactions
Benz(a)anthracene-5,6-dione, 7,12-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to a hydroquinone form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield more highly oxidized quinone derivatives, while reduction can produce hydroquinone forms .
Scientific Research Applications
Benz(a)anthracene-5,6-dione, 7,12-dimethyl- is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Cancer Research: Due to its carcinogenic properties, it is used to induce tumors in laboratory animals to study cancer mechanisms and potential treatments.
Biological Studies: The compound is used to investigate the effects of polycyclic aromatic hydrocarbons on biological systems, including their impact on DNA and cellular processes.
Chemical Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules with potential biological activity.
Mechanism of Action
The carcinogenic effects of benz(a)anthracene-5,6-dione, 7,12-dimethyl- are primarily due to its ability to form DNA adducts, which can lead to mutations and cancer. The compound undergoes metabolic activation in the body, forming reactive intermediates that bind to DNA. This binding disrupts normal cellular processes and can initiate carcinogenesis . The molecular targets and pathways involved include the cytochrome P450 enzyme system, which plays a crucial role in the metabolic activation of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
7,12-Dimethylbenz[a]anthracene (DMBA)
- Structure and Properties: DMBA (C₂₀H₁₆, MW: 256.34 g/mol) lacks the 5,6-dione groups, making it less polar and more lipophilic. It is a well-studied carcinogen used in toxicology research to induce tumors in animal models .
- Reactivity and Applications: Unlike the dione derivative, DMBA undergoes metabolic activation via cytochrome P450 enzymes to form diol-epoxides, which bind to DNA and cause mutations .
- Toxicity: DMBA is classified as a carcinogen (IARC Group 2A) and teratogen, with demonstrated hepatotoxicity and reproductive toxicity .
Benz[a]anthracene-5,6-dihydroepoxide
- Structure and Reactivity: This compound (C₂₀H₁₄O₂, MW: 294.32 g/mol) contains an epoxide group instead of diones. Epoxides are highly electrophilic, forming DNA adducts that contribute to carcinogenicity .
- Comparison :
While both compounds are reactive, the dione derivative’s ketone groups favor nucleophilic reactions (e.g., rearrangements), whereas the epoxide’s reactivity is driven by ring strain and electrophilicity.
Benz[a]anthracene-7,12-diol
- Structure and Function :
This diol derivative (C₂₀H₁₆O₂, MW: 288.34 g/mol) has hydroxyl groups at positions 7 and 12. It may act as a metabolite of DMBA or similar PAHs, with increased solubility due to hydroxylation .
Data Tables
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | CAS Number |
|---|---|---|---|---|
| Benz(a)anthracene-5,6-dione, 7,12-dimethyl- | C₂₂H₁₆O₂ | 312.36 | 5,6-dione, 7,12-CH₃ | 10236-23-4 |
| 7,12-Dimethylbenz[a]anthracene (DMBA) | C₂₀H₁₆ | 256.34 | 7,12-CH₃ | 57-97-6 |
| Benz[a]anthracene-5,6-dihydroepoxide | C₂₀H₁₄O₂ | 294.32 | 5,6-epoxide | N/A |
| Benz[a]anthracene-7,12-diol | C₂₀H₁₆O₂ | 288.34 | 7,12-OH | 2518-00-5 |
Research Findings
- Synthetic Utility: Benz(a)anthracene-5,6-dione, 7,12-dimethyl- undergoes regiospecific benzannulation with 1,4-dipolar synthons, followed by benzil-benzilic acid rearrangement to yield benzo[b]fluorenones. This reaction pathway is unique to dione-containing PAHs .
- Studies on quinones suggest ROS-mediated toxicity, but specific mechanisms for this compound require further investigation .
Biological Activity
Benz(a)anthracene-5,6-dione, 7,12-dimethyl-, commonly referred to as 7,12-dimethylbenz[a]anthracene (DMBA), is a polycyclic aromatic hydrocarbon (PAH) known for its significant biological activity, particularly in the context of carcinogenicity. This compound has been extensively studied due to its role in cancer research and its effects on various biological systems.
- Chemical Formula: C20H16
- Molecular Weight: 256.3410 g/mol
- CAS Registry Number: 57-97-6
- IUPAC Name: 7,12-Dimethylbenz[a]anthracene
Structure
The structural representation of DMBA highlights its polycyclic nature, which is crucial for its biological interactions.
Carcinogenicity
DMBA is recognized as a potent carcinogen. It has been shown to induce tumors primarily in the lungs, bladder, and skin. The International Agency for Research on Cancer (IARC) classifies it as a Group 2A carcinogen, indicating that it is probably carcinogenic to humans based on sufficient evidence from animal studies .
- Metabolic Activation : DMBA undergoes metabolic activation primarily through cytochrome P450 enzymes, leading to the formation of reactive metabolites that can bind to DNA and form adducts. This process is crucial for its carcinogenic potential.
- Immunosuppression : Studies have demonstrated that DMBA can inhibit the production of gamma interferon (IFN) in murine spleen cells. This inhibition occurs when DMBA is administered prior to the induction of IFN production, suggesting a potential immunosuppressive effect that may facilitate tumor development .
- DNA Adduct Formation : DMBA forms DNA adducts that can lead to mutations and ultimately cancer. The formation of these adducts has been observed in various tissues following exposure .
Case Studies
Several studies have documented the biological effects of DMBA:
- Study on Tumor Induction : In a study involving mice, administration of DMBA resulted in the development of tumors in the lungs and mammary glands. The onset and frequency of tumor development were correlated with the dosage and timing of DMBA exposure .
- Urinary Metabolite Monitoring : Research monitoring urinary metabolites in workers exposed to PAHs indicated significant levels of DMBA metabolites, correlating with increased risk markers for cancer .
Table 1: Summary of Biological Effects of DMBA
Metabolism and Toxicity
The metabolism of DMBA involves several pathways:
- Cytochrome P450 Enzymes : These enzymes play a critical role in converting DMBA into more reactive forms that can interact with DNA.
- Toxicological Studies : Research indicates that exposure to DMBA leads to significant toxicity across various organ systems, particularly affecting liver and lung tissues.
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling Benz(a)anthracene-5,6-dione, 7,12-dimethyl- in laboratory settings?
- Methodological Answer :
- Engineering Controls : Use Class I, Type B biological safety hoods during mixing or preparation to minimize inhalation risks .
- Ventilation : Implement local exhaust ventilation for single-exposure hazards and general ventilation for irritants .
- Personal Protective Equipment (PPE) : Wear gloves made of Polyvinyl Alcohol or Viton®, and protective clothing (e.g., DuPont Tyvek®) to prevent skin absorption .
- Spill Management : Avoid dry sweeping; use wet methods or HEPA-filter vacuums for cleanup .
- Exposure Monitoring : Regularly measure airborne concentrations and adhere to OSHA (0.2 mg/m³) and NIOSH (0.1 mg/m³) exposure limits .
Q. How can researchers accurately quantify Benz(a)anthracene-5,6-dione, 7,12-dimethyl- in environmental or biological samples?
- Methodological Answer :
- Gas Chromatography (GC) : Use non-polar columns (e.g., DB-5, SE-52) with temperature ramps (60°C to 280°C) and helium as the carrier gas for separation .
- Retention Indices : Reference established indices for polycyclic aromatic hydrocarbons (PAHs) to improve identification accuracy .
- Mass Spectrometry (MS) : Pair GC with electron ionization (EI) for structural confirmation, referencing NIST spectral libraries .
Q. What are the key physicochemical properties influencing experimental design with this compound?
- Methodological Answer :
- Thermodynamic Data : Enthalpy of vaporization (ΔvapH) ranges from 21.2 to 26.98 kcal/mol, critical for solvent selection and stability assessments .
- Solubility : Limited water solubility necessitates use of organic solvents (e.g., DMSO) for in vitro studies; validate solvent compatibility with assays .
- Reactivity : Avoid contact with oxidizing agents (e.g., peroxides) and strong acids/bases to prevent decomposition .
Advanced Research Questions
Q. How does Benz(a)anthracene-5,6-dione, 7,12-dimethyl- induce carcinogenesis, and what molecular pathways are implicated?
- Methodological Answer :
- Experimental Models : Administer via oral gavage (e.g., 10 mg/kg in corn oil) to Sprague-Dawley rats to study mammary carcinogenesis .
- Oxidative Stress : Measure lipid peroxidation (LPO) and antioxidant depletion (e.g., SOD, catalase) in target tissues .
- Pathway Analysis : Use Western blotting to assess PI3K/AKT/mTOR signaling upregulation and PTEN suppression in DMBA-treated groups .
Q. How can contradictory data on metabolic byproducts or toxicity profiles be resolved in studies involving this compound?
- Methodological Answer :
- Mixed Exposures : Control for confounding factors like alcohol consumption, which exacerbates hepatotoxicity .
- Metabolite Profiling : Employ LC-MS/MS to identify and quantify hydroxylated or epoxide derivatives, which may vary by metabolic enzyme activity .
- Dose-Response Validation : Replicate studies across multiple cell lines (e.g., MCF-7, HepG2) to distinguish tissue-specific effects .
Q. What strategies optimize the compound’s stability in long-term carcinogenicity studies?
- Methodological Answer :
- Storage Conditions : Store in airtight, light-protected containers at –20°C to prevent photodegradation .
- Vehicle Selection : Use mineral oil or emulsions (e.g., Tween-80) to enhance bioavailability in vivo while minimizing aggregation .
- Periodic Purity Checks : Conduct GC-MS analysis every 3–6 months to detect degradation products .
Q. How do structural modifications (e.g., methylation) alter the compound’s carcinogenic potency?
- Methodological Answer :
- Comparative Studies : Contrast tumor incidence in models treated with 7,12-dimethyl derivatives versus non-methylated benz(a)anthracene .
- Computational Modeling : Use QSAR (Quantitative Structure-Activity Relationship) to predict reactivity of electrophilic diol epoxide intermediates .
- DNA Adduct Analysis : Apply ³²P-postlabeling to quantify adduct formation in target organs, correlating with methylation status .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
